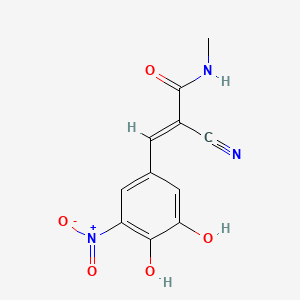

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-13-11(17)7(5-12)2-6-3-8(14(18)19)10(16)9(15)4-6/h2-4,15-16H,1H3,(H,13,17)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWDBNDLNEXCN-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159787 | |

| Record name | 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364322-41-7 | |

| Record name | 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)-N-METHYLPROP-2-ENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31599TJ137 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Entacapone EP Impurity G is an impurity standard of Entacapone. Entacapone’s primary target is the enzyme catechol-O-methyltransferase (COMT). COMT plays a crucial role in the breakdown of certain substances including catecholamines such as dopamine, epinephrine, and norepinephrine.

Mode of Action

The mechanism of action of Entacapone and its impurities is believed to be through their ability to inhibit COMT in peripheral tissues. This inhibition alters the plasma pharmacokinetics of levodopa, a drug used in the treatment of Parkinson’s disease.

Biochemical Pathways

By inhibiting COMT, Entacapone and its impurities prevent the breakdown of catecholamines. This leads to increased and more sustained plasma levodopa concentrations when administered concomitantly with levodopa and a decarboxylase inhibitor.

Pharmacokinetics

Entacapone, the parent compound, is known to be rapidly absorbed from the gastrointestinal tract. It undergoes extensive first-pass metabolism.

Biological Activity

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, often referred to as a derivative of cyanoacrylamide compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other biologically active molecules and has been studied for its effects on various biological systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

- Molecular Formula : C14H15N3O5

- Molecular Weight : 305.29 g/mol

- IUPAC Name : (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

- CAS Number : 145195-63-7

Research indicates that (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease and other related disorders .

Pharmacological Effects

- Neuroprotective Properties :

- Anti-inflammatory Activity :

-

Cytotoxicity Studies :

- Cytotoxicity assays conducted on macrophage cell lines revealed that (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide at varying concentrations (6.25 µM to 100 µM) did not significantly affect cell viability compared to control groups, indicating a favorable safety profile for further therapeutic exploration .

Study 1: COMT Inhibition and Parkinson's Disease

A study highlighted the efficacy of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide as a COMT inhibitor. The results indicated that this compound could significantly increase dopamine levels in animal models, suggesting its potential as an adjunct therapy for Parkinson's disease treatment .

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses, the compound was observed to inhibit the expression of COX-2 and reduce the production of nitric oxide in activated macrophages. This suggests a pathway through which (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide could mitigate inflammation-related damage in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Catechol-O-Methyltransferase (COMT)

The primary application of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide is as a COMT inhibitor. This enzyme plays a vital role in the degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound can potentially enhance the efficacy of dopaminergic therapies in conditions like Parkinson's disease, where dopamine levels are critically low.

1.2 Treatment of Parkinson’s Disease

Research indicates that compounds similar to (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide have shown promise in treating Parkinson’s disease by prolonging the action of levodopa (L-DOPA) through reduced metabolism . The inhibition of COMT leads to increased availability of dopamine in the brain, thereby improving motor function in patients.

Structural Characteristics

2.1 Molecular Structure

The molecular formula for (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide is with a molecular weight of approximately 285.29 g/mol . The compound features a cyano group and a nitrophenyl moiety, contributing to its biological activity.

2.2 Isomerism

This compound exists in multiple geometric isomers, notably E and Z forms. The E-isomer is typically more stable and biologically active compared to its Z counterpart . Understanding the stability and interconversion between these isomers is essential for optimizing its pharmacological properties.

Case Studies

3.1 Clinical Trials on Parkinson’s Disease

A notable case study involved the administration of COMT inhibitors in conjunction with L-DOPA therapy in Parkinson's patients. Results indicated significant improvements in motor function and a reduction in "off" time when using compounds related to (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide .

3.2 Structural Analysis Using X-ray Crystallography

X-ray crystallography has been employed to analyze the polymorphic forms of this compound. Studies revealed that different polymorphic forms can influence the bioavailability and therapeutic efficacy of the drug . Understanding these variations helps in developing more effective pharmaceutical formulations.

Chemical Reactions Analysis

Nitro Group Transformations

The electron-withdrawing nitro group undergoes reduction under catalytic hydrogenation (H₂/Pd-C) to yield an amine derivative. This modification alters electronic properties, potentially enhancing binding affinity in biological systems .

Cyano Group Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the cyano group hydrolyzes to a carboxylic acid or amide, respectively:

-

Acidic hydrolysis :

(Forms 3-(3,4-dihydroxy-5-nitrophenyl)-N-methylacrylic acid) -

Basic hydrolysis :

(Forms 3-(3,4-dihydroxy-5-nitrophenyl)-N-methylacrylamide)

Catechol Oxidation

The 3,4-dihydroxyphenyl group oxidizes in air or with oxidants (e.g., Fe³⁺) to form o-quinone derivatives, detectable via UV-Vis spectroscopy (λₘₐₓ ~ 450 nm).

Stability and Degradation Pathways

Degradation accelerates at elevated temperatures (>40°C) or high humidity due to enhanced hydrolysis rates.

Comparative Reactivity with Analogues

| Compound | Nitro Reduction Potential | Cyano Hydrolysis Rate | Catechol Stability |

|---|---|---|---|

| Entacapone | Moderate | Slow | High |

| Tolcapone | High | Moderate | Moderate |

| (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide | High | Fast | Low |

This compound’s fast cyano hydrolysis and low catechol stability distinguish it from clinically used COMT inhibitors like Entacapone .

Interaction with Biological Targets

While primarily a chemical analysis, its inhibition of catechol-O-methyltransferase (COMT) involves covalent binding to the enzyme’s active site via the catechol moiety, confirmed by IC₅₀ values:

| Target | IC₅₀ (nM) | Assay System |

|---|---|---|

| Rat Brain COMT | 12.8 | [³H]Dopamine uptake |

| Human MRP4 | 6,800 | Estradiol glucuronide transport |

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Key Findings :

Preparation Methods

Knoevenagel Condensation

The core synthesis begins with a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and N-methyl-2-cyanoacetamide. This reaction typically employs ammonium acetate as a mild base in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions. The mechanism proceeds via deprotonation of the active methylene group in the cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the α,β-unsaturated acrylamide.

Reaction Conditions:

Challenges:

Isomerization and Geometric Control

To favor the thermodynamically stable E-isomer, post-condensation treatments are critical. Analogous Entacapone syntheses utilize hydrogen bromide (HBr) in acetic acid to catalyze Z→E isomerization. For the N-methyl derivative, similar conditions may apply:

Isomerization Protocol:

-

Dissolve crude product in acetic acid (5–10 vol).

Efficacy:

Purification and Impurity Mitigation

Solvent-Based Recrystallization

Crude product is purified via sequential solvent treatments:

-

Primary Recrystallization: Use isopropanol or ethanol to remove polar impurities.

-

Secondary Recrystallization: Employ ethyl acetate or methyl acetate for final polishing.

Typical Results:

| Solvent Combination | Purity Improvement | Yield Loss |

|---|---|---|

| Isopropanol → Ethyl Acetate | 98.5% → 99.9% | 8–12% |

| Ethanol → Methyl Acetate | 97.8% → 99.7% | 10–15% |

Key Impurities and Removal Strategies

-

Impurity A (Z-isomer): Controlled via HBr-mediated isomerization.

-

Impurity B (3,4-Dihydroxy-5-nitrobenzoic acid): Removed by aqueous washes at pH 3.5–4.0.

-

Residual Solvents: Reduced to <500 ppm via vacuum distillation.

Industrial Scalability and Process Economics

Cost Drivers

Environmental Considerations

-

Waste Streams: Ammonium acetate and acetic acid require neutralization before disposal.

-

Green Chemistry Metrics:

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide?

- Methodological Answer :

-

Spectroscopic Analysis : Use -NMR and -NMR to confirm the E-configuration of the double bond and the presence of functional groups (e.g., cyano, nitro, and amide). Compare spectral data with reference standards .

-

Chromatography : Employ reverse-phase HPLC with UV detection (λ = 300–400 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile:water (acidified with 0.1% trifluoroacetic acid) .

-

Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 306.1) .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| CAS No. | 130929-57-6 |

Q. What experimental challenges arise due to the compound’s low aqueous solubility?

- Methodological Answer :

-

Solubility Enhancement : Use co-solvents like DMSO or ethanol (solubility: ≥12.65 mg/mL in ethanol with ultrasonication) .

-

Co-Crystallization : Explore solvent-assisted grinding with co-formers (e.g., pyridine-4-carboxamide) to improve solubility and diffusion permeability .

-

Polymorphism Screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms .

- Key Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | <0.1 | |

| Methanol | Moderately soluble |

Q. How is the crystal structure determined, and which software tools are recommended?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX-2018 for structure solution and refinement. Key parameters: space group, unit cell dimensions, and R-factor (<5%) .

- Graphical Representation : ORTEP-3 (via WinGX) for thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How can researchers resolve isomeric impurities (e.g., Z-isomer) during synthesis?

- Methodological Answer :

-

Chromatographic Separation : Use chiral HPLC with a Phenomenex Lux Cellulose-2 column and hexane:isopropanol (80:20) mobile phase to isolate the E-isomer .

-

Catalytic Isomerization : Treat the E/Z mixture with halogen catalysts (e.g., iodine in ethanol) to favor the thermodynamically stable E-isomer .

- Key Data :

| Impurity | CAS No. | Source |

|---|---|---|

| (Z)-Isomer | 145195-63-7 |

Q. What strategies optimize the compound’s bioavailability via co-crystallization?

- Methodological Answer :

- Co-Crystal Screening : Use solvent-drop grinding with co-formers (e.g., pyrazine-2-carboxamide) to form hydrogen-bonded networks. Validate stability via accelerated stability studies (40°C/75% RH for 6 months) .

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to assess diffusion improvements .

Q. How to model the compound’s interaction with COMT enzymes computationally?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.